1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C7H5F3IN3O2 |
|---|---|
Molecular Weight |
347.03 g/mol |
IUPAC Name |
1-cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H5F3IN3O2/c8-7(9,10)5-4(14(15)16)6(11)13(12-5)3-1-2-3/h3H,1-2H2 |
InChI Key |
PHIXTDRVIPCTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(C(=N2)C(F)(F)F)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine Cyclization
One classical approach involves cyclization of α,β-unsaturated ketones or β-diketones with hydrazines, followed by selective halogenation.
- Starting with a suitable β-diketone bearing the cyclopropyl group, nitration, and trifluoromethylation are performed prior to cyclization with hydrazine to form the core pyrazole structure.
Halogenation at the 5-Position
- Iodination of pyrazoles can be achieved via electrophilic substitution using iodine or iodine monochloride, often in the presence of oxidants like hydrogen peroxide or N-iodosuccinimide (NIS).
Data Table 1: Iodination Conditions for Pyrazoles
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Electrophilic Iodination | Iodine + Oxidant | Acetic acid | Reflux | 70-85 | Selective for 5-position |
Specific Methods for Introducing the Iodo, Nitro, and Trifluoromethyl Groups
Iodination of Pyrazole Derivatives
Method: Use of N-iodosuccinimide (NIS) in acetic acid at reflux conditions to selectively iodinate the 5-position of pre-formed pyrazoles bearing other substituents.
Pyrazole derivative + NIS → 5-Iodo-pyrazole derivative
- Yield: Typically 70-85%, depending on substituents and reaction conditions.
Introduction of Nitro Group
Method: Nitration of pyrazole precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperature to avoid over-nitration.
| Reagents | Temperature | Yield | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0-5°C | 60-75 | Mononitration at 4-position |
Incorporation of Trifluoromethyl Group
Method: Use of trifluoromethylating reagents such as Togni’s reagent or Ruppert-Prakash reagent in the presence of catalysts (e.g., copper) to introduce the trifluoromethyl group at the desired position.
Pyrazole derivative + CF₃ source → 3-(Trifluoromethyl)-pyrazole
- Data: Reactions typically proceed at room temperature with yields around 50-70%.
Synthesis Pathways for the Target Compound
Route A: Sequential Functionalization
Route B: Cross-Coupling Approaches
Based on the findings from, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) can be employed to attach the trifluoromethyl and nitro groups after initial halogenation.
Data Table Summarizing Preparation Methods
Notes and Considerations
- Selectivity: The position-specific introduction of substituents requires careful control of reaction conditions to avoid poly-substitution or undesired regioisomers.
- Protection Strategies: N-protection (e.g., Boc, ethoxyethyl) may be necessary during multi-step syntheses to prevent side reactions, especially during cross-coupling steps.
- Purification: Techniques such as recrystallization, distillation, and chromatography are essential for isolating pure intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially affecting the cyclopropyl or pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the iodine atom could yield various substituted pyrazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug discovery and development.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the nitro and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs vary in substituent positions, electronic profiles, and applications. Below is a comparative analysis with select pyrazole derivatives from recent literature:
*Calculated based on substituent contributions.
Electronic and Steric Effects
- Iodine vs. Methyl at C5 : The iodine in the target compound increases molecular weight and polarizability compared to methyl () or sulfanyl () groups. Iodine’s bulky size may hinder binding in biological systems but enhance crystallinity .
- N1 Substituents: Cyclopropyl (target) vs. ethylbenzyl () or acetyl ().
- Nitro Position : Nitro at C4 (target, ) vs. C5 (). C4-nitro derivatives show stronger electron-withdrawing effects, stabilizing negative charge in intermediates .
Biological Activity
1-Cyclopropyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS Number: 2092831-12-2) is a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, anticancer, and anti-inflammatory applications. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.
The compound's molecular formula is , with a molecular weight of 347.03 g/mol. Its structural features include a cyclopropyl group, an iodo substituent, a nitro group, and a trifluoromethyl group, which contribute to its unique pharmacological properties .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those structurally similar to this compound. Research indicates that certain pyrazole compounds exhibit significant inhibitory effects against the hepatitis C virus (HCV) and other viral pathogens. For instance:
- Inhibitory Effects : Compounds derived from pyrazole scaffolds have shown low cytotoxicity and high selectivity indices against HCV, making them promising candidates for antiviral drug development .
Anticancer Activity
The anticancer properties of pyrazole derivatives are another critical area of research. Various synthesized compounds have demonstrated cytotoxic effects against several human cancer cell lines:
| Cell Line | Activity | Reference |
|---|---|---|
| HT1080 | Significant cytotoxicity | |
| HeLa | Reduced cell viability | |
| Caco-2 | Effective at low concentrations | |
| A549 | Selective toxicity observed |
These compounds have been noted for their ability to induce apoptosis and inhibit cellular proliferation in tumor cells through various mechanisms, including the modulation of cell cycle regulatory proteins .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Some studies suggest that these compounds outperform traditional anti-inflammatory drugs such as diclofenac and celecoxib. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which play pivotal roles in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity:
- Position 1 : Substituents at this position can significantly affect binding affinity to target proteins.
- Position 4 : The introduction of electron-withdrawing groups (like nitro or trifluoromethyl) has been shown to enhance biological activity by improving solubility and stability .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives against cancer cell lines. One derivative exhibited an IC50 value of 0.36 µM against cyclin-dependent kinase 2 (CDK2), showcasing its potential as a therapeutic agent in cancer treatment .
Q & A
Q. Basic Research Focus
- ¹H NMR : The cyclopropyl proton signals appear as distinct multiplets (δ 1.0–2.0 ppm), while the nitro group deshields adjacent protons (δ 8.5–9.0 ppm).
- ¹³C NMR : The trifluoromethyl group shows a quartet (~120 ppm, ), and the iodine atom induces significant downfield shifts in nearby carbons.
- HRMS : Use high-resolution mass spectrometry to confirm molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns characteristic of iodine () .
What are the challenges in analyzing regiochemical outcomes during iodination or nitration of pyrazole derivatives?
Advanced Research Focus
The nitro group directs electrophilic substitution to the meta position (C-5), while the trifluoromethyl group exerts a para-directing effect. However, steric hindrance from the cyclopropyl group may alter reactivity. For example, iodination at C-5 competes with potential side reactions at C-4 if steric constraints limit access to the preferred site. Computational modeling (DFT) can predict charge distribution and transition-state geometries to rationalize regioselectivity .
How can functionalization of the nitro group enable downstream applications in medicinal chemistry?
Advanced Research Focus
Reduction of the nitro group to an amine (e.g., using H₂/Pd-C or NaBH₄/Cu) provides a handle for coupling reactions (e.g., amidation, Suzuki-Miyaura cross-coupling). The resulting amine can also undergo diazotization (BF₃·Et₂O, isoamyl nitrite) to generate diazonium salts for click chemistry or bioconjugation . Caution : Nitro reduction must be carefully controlled to avoid over-reduction or decomposition of the cyclopropyl ring.
What safety protocols are critical when handling this compound’s reactive substituents (iodo, nitro, trifluoromethyl)?
Q. Basic Research Focus
- Nitro Group : Avoid friction/impact (risk of explosion). Use blast shields and minimal quantities.
- Iodo Substituent : Work under inert atmospheres (N₂/Ar) to prevent HI release.
- Trifluoromethyl Group : Ensure ventilation to mitigate inhalation of volatile byproducts.
Refer to GHS-compliant SDS sheets for storage (dry, <4°C) and personal protective equipment (nitrile gloves, safety goggles) .
How do solvent polarity and temperature affect crystallization or stability of this compound?
Advanced Research Focus
Polar aprotic solvents (DMF, DMSO) stabilize the nitro and iodo groups but may promote hydrolysis of the cyclopropyl ring. Crystallization from THF/hexane mixtures at −20°C yields high-purity monoclinic crystals suitable for X-ray diffraction. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, necessitating low-temperature storage for long-term stability .
What computational tools are effective in predicting the compound’s reactivity or interaction with biological targets?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX, a target in cancer therapy). The trifluoromethyl and nitro groups enhance hydrophobic and electrostatic interactions.
- DFT Calculations : Gaussian 16 can optimize transition states for nitration/iodination steps, with solvent effects modeled via PCM .
How can contradictions in reported spectroscopic data be resolved?
Methodological Approach
Compare NMR chemical shifts across solvents (CDCl₃ vs. DMSO-d₆). For example, the cyclopropyl ring’s protons show solvent-dependent splitting patterns. Cross-validate with IR (C-F stretch at 1150–1250 cm⁻¹) and HRMS isotopic clusters. Collaborative reproducibility studies (e.g., inter-laboratory comparisons) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
